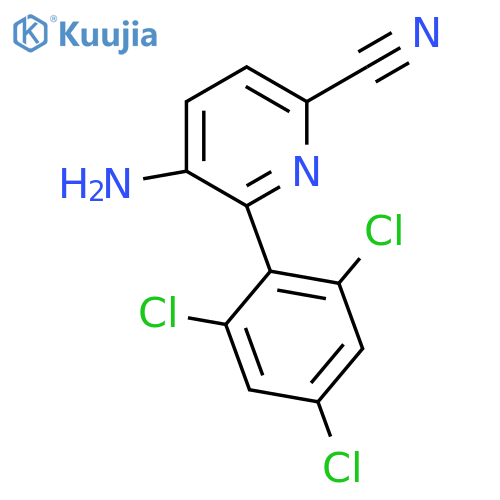Cas no 1361601-68-4 (5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile)

1361601-68-4 structure
商品名:5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile
CAS番号:1361601-68-4
MF:C12H6Cl3N3
メガワット:298.555139064789
CID:4968532
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile
-
- インチ: 1S/C12H6Cl3N3/c13-6-3-8(14)11(9(15)4-6)12-10(17)2-1-7(5-16)18-12/h1-4H,17H2
- InChIKey: CJADHTWJKWBWEK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C(=CC=C(C#N)N=1)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 331
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 62.7
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029077-250mg |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013029077-1g |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 1g |
1,445.30 USD | 2021-06-22 | |
| Alichem | A013029077-500mg |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile |
1361601-68-4 | 97% | 500mg |
806.85 USD | 2021-06-22 |
5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
1361601-68-4 (5-Amino-6-(2,4,6-trichlorophenyl)picolinonitrile) 関連製品
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
